Summary of the Application: 2-Cyclopropylaniline has been used in the study of the oxidative properties of triplet-state photosensitizers. It’s known to undergo spontaneous, irreversible cyclopropyl ring-opening after an initial single-electron oxidation .
Methods of Application or Experimental Procedures: A set of 2-Cyclopropylaniline analogs was synthesized and then paired with a model sensitizer and antioxidant, or various DOM isolates, to examine their reactivity and susceptibility to antioxidant quenching during steady-state photolysis experiments .
Results or Outcomes Obtained: The outcomes of this work, including oxidation bimolecular rate constants of 2-Cyclopropylaniline and its analogs (∼9 × 108to 4 × 109M−1s−1), radical cation lifetimes of 2-Cyclopropylaniline and its analogs (140−580 ns), and identified ring-opened products, support the usefulness of cyclopropylanilines as single-electron transfer probes in photosensitized aqueous solutions .
2-Cyclopropylaniline hydrochloride is a chemical compound with the CAS Number: 1056454-83-1 and a molecular weight of 169.65 . It’s typically stored at room temperature under an inert atmosphere . This compound is sold in a solid form and is used for pharmaceutical testing .
2-Cyclopropylaniline hydrochloride is an organic compound characterized by the presence of a cyclopropyl group attached to an aniline structure. Its chemical formula is and it is recognized for its unique structural features, which include a three-membered cyclopropyl ring linked to an amino group. This compound exhibits properties typical of aromatic amines, including potential reactivity in various chemical transformations and biological interactions.
2-Cyclopropylaniline hydrochloride exhibits various biological activities, primarily due to its interactions with biological targets. It has been studied for its potential effects on enzyme systems, particularly those involving cytochrome P450. The compound's structure allows it to act as a substrate or inhibitor in biochemical pathways, influencing metabolic processes . Additionally, it has shown toxicity profiles that warrant caution during handling, as indicated by its classification as harmful if swallowed or in contact with skin .
The synthesis of 2-cyclopropylaniline hydrochloride typically involves several key steps:
Alternative synthetic routes may involve variations in starting materials or conditions to optimize yield and purity.
2-Cyclopropylaniline hydrochloride finds applications in various fields:
Studies on 2-cyclopropylaniline hydrochloride have focused on its interactions with biological systems, particularly regarding enzyme kinetics and metabolic pathways. It has been used as a probe to distinguish between different oxidation mechanisms in cytochrome P450 systems, providing insights into substrate specificity and reaction dynamics .
When comparing 2-cyclopropylaniline hydrochloride to similar compounds, several notable analogs emerge:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Cyclopropylaniline | Cyclopropyl group at para position | Enhanced stability and reactivity |
N-Cyclopropyl-N-methylaniline | Methyl substitution on nitrogen | Potential for different metabolic pathways |
Cyclopropylamine | Simple amine without aromatic ring | Less complex but may exhibit similar reactivity |